molecular formula C8H7ClO2 B1361076 2-Chloro-2-phenylacetic acid CAS No. 4755-72-0

2-Chloro-2-phenylacetic acid

Cat. No.: B1361076
CAS No.: 4755-72-0
M. Wt: 170.59 g/mol
InChI Key: QKSGIGXOKHZCQZ-UHFFFAOYSA-N
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Description

2-Chloro-2-phenylacetic acid (C₈H₇ClO₂, molecular weight 170.59 g/mol) is a chlorinated arylacetic acid derivative characterized by a chlorine atom and a phenyl group attached to the alpha-carbon of the acetic acid backbone. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of β-lactams, esters, and amides .

Preparation Methods

Hydrolysis of Chlorinated Benzene Acetonitriles

Method Overview

A patented industrial process involves hydrolyzing a mixture of chlorinated benzene acetonitriles (including ortho-, para-chlorobenzyl cyanide and related isomers) under acidic conditions to yield chlorophenylacetic acids.

Reaction Conditions

  • Reactants: Chlorinated benzene acetonitriles
  • Acid: Concentrated sulfuric acid (30–70% H₂SO₄)
  • Temperature: 90–150 °C
  • Process: Slow addition of nitriles to acid under reflux with controlled temperature and stirring
  • Purification: Removal of unreacted nitriles by steam distillation, crystallization by water addition, filtration, washing, centrifugation, and drying

Key Features

  • The reaction is monitored by gas chromatography to ensure nitrile conversion below 0.05–0.2%
  • Crude acid is washed and dried to obtain high-purity 2-chloro-2-phenylacetic acid
  • The method accommodates mixed isomers of chlorobenzene acetonitriles, producing a mixture of chlorophenylacetic acid isomers

Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives

Method Overview

A recent green chemistry approach uses electrochemical carboxylation of α,α-dichloroarylmethane derivatives in the presence of carbon dioxide to synthesize α-chloroarylacetic acids, including this compound.

Reaction Conditions

  • Reactants: α,α-Dichloroarylmethane derivatives
  • Electrolyte: Dimethylacetamide (DMA)
  • Electrodes: Aluminum anode, stainless steel cathode
  • CO₂ atmosphere: Bubbling CO₂ for 5 minutes before reaction
  • Current: Constant 20 mA
  • Duration: 48 minutes at room temperature

Purification

  • Filtration and concentration under reduced pressure
  • Silica gel column chromatography using solvent mixtures (methanol, dichloromethane, petroleum ether, formic acid, diethyl ether)
  • Yields reported around 44–54%
  • Product characterized by melting point and NMR spectroscopy

Advantages

  • Mild conditions at room temperature
  • Use of CO₂ as a carboxylation agent aligns with sustainable chemistry principles
  • Avoids harsh acidic hydrolysis steps

Chlorination of 2-Methylphenylacetic Acid

Method Overview

This method involves direct chlorination of 2-methylphenylacetic acid in the presence of chlorine gas under controlled temperature to produce 2-chloromethylphenylacetic acid, a close analogue of this compound.

Reaction Conditions

  • Reactants: 2-methylphenylacetic acid
  • Chlorinating agent: Chlorine gas
  • Solvents: Monochlorobenzene, o-dichlorobenzene, and others
  • Temperature: Typically 45 °C (varied in experiments)
  • Reaction time: Controlled until completion monitored by gas chromatography

Yield and Selectivity Data (Excerpt from Table 1)

Entry Solvent Temp (°C) Selectivity to 2-chloromethylphenylacetic acid (%) Purity (%) Yield (%)
1 Monochlorobenzene 45 88.7 98.5 72
2 o-Dichlorobenzene 45 84.5 96.8 62
3 Other solvents Varied 70.0–88.7 96–99 60–72

Notes

  • Reaction temperature and solvent choice significantly affect selectivity and yield
  • Post-reaction cooling and filtration yield the product as a solid
  • This method emphasizes chloromethylation rather than direct α-chlorination

Multi-step Synthesis via o-Chloroacetophenone and Para-Chlorophenol

Method Overview

A complex synthetic route involves multiple steps starting from o-chloroacetophenone and para-chlorophenol under copper catalysis and nitrogen atmosphere to form 2-(2-(4-chlorophenyl)phenyl)acetic acid, a derivative related to this compound.

Key Steps

  • Condensation of o-chloroacetophenone and para-chlorophenol with sodium hydroxide and copper powder under nitrogen at elevated temperature (10 hours)
  • Extraction and purification of intermediate ketone
  • Reflux with sublimed sulfur powder and morpholine quinoline
  • Acidic reflux with concentrated hydrochloric acid and glacial acetic acid for 18 hours
  • Vacuum concentration, precipitation, washing, and recrystallization

Features

  • Multi-step, labor-intensive with multiple purification steps
  • Produces high-purity target compound (431 g from 500 g starting materials)
  • Suitable for derivatives with substituted phenyl groups

Cyclization Strategies Involving this compound Derivatives

Method Overview

In synthetic applications, this compound derivatives are used as intermediates in cyclization reactions to form γ-lactams and azetidinones.

Reaction Conditions

  • Reagents: Cesium carbonate, lithium iodide, triethylamine
  • Solvents: Acetonitrile, ethanol
  • Techniques: Ultrasonication, heating
  • Reaction times: 2 to 12 hours depending on conditions

Insights

  • Cyclization efficiency depends strongly on the method and conditions
  • Triethylamine in ethanol with ultrasonication often yields the best results
  • Diastereoselectivity is influenced by stereogenic centers in reactants

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Hydrolysis of chlorinated nitriles Chlorinated benzene acetonitriles, H₂SO₄ 90–150 High High Industrial scale, acid hydrolysis
Electrochemical carboxylation α,α-Dichloroarylmethane, CO₂, DMA, electrodes Room temp (25) 44–54 High Green chemistry, mild conditions
Chlorination of 2-methylphenylacetic acid Chlorine gas, monochlorobenzene/o-dichlorobenzene 45 60–72 96–99 Selectivity depends on solvent and temp
Multi-step synthesis from o-chloroacetophenone Copper powder, NaOH, HCl, acetic acid 40–Reflux Moderate High Complex multi-step, high purity
Cyclization of derivatives Cs₂CO₃, LiI, triethylamine, ultrasonication 25–80 Variable - Synthetic application, not direct prep

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products like 2-hydroxy-2-phenylacetic acid or 2-amino-2-phenylacetic acid.

    Oxidation: Products like benzoyl chloride.

    Reduction: Products like 2-phenylethanol

Scientific Research Applications

Agrochemical Applications

Plant Growth Regulators
2-Chloro-2-phenylacetic acid is primarily utilized in the agrochemical industry for synthesizing plant growth regulators, particularly auxins. Auxins are crucial for regulating plant growth processes such as cell elongation and differentiation. Notable auxins derived from this compound include:

  • Indole-3-acetic acid (IAA) : Promotes root development and enhances fruit setting.
  • 1-Naphthaleneacetic acid (NAA) : Used for rooting cuttings and fruit development.

These compounds are essential for agricultural practices, improving crop yields and quality by modulating plant physiological responses .

Pharmaceutical Industry

Drug Synthesis
In the pharmaceutical sector, this compound serves as a vital intermediate in the synthesis of various therapeutic agents, including:

  • Non-steroidal anti-inflammatory drugs (NSAIDs)
  • Analgesics
  • Antibiotics (including penicillin derivatives)

The presence of a chloro group on the phenyl ring facilitates selective functionalization, making it a valuable precursor for diverse drug molecules. Its role in synthesizing compounds that exhibit anti-inflammatory and analgesic properties highlights its importance in drug development .

Chemical Synthesis

Versatile Chemical Intermediate
As a chemical intermediate, this compound participates in numerous organic synthesis reactions, including:

  • Esterification
  • Amidation
  • Substitution reactions

These reactions lead to the production of specialty chemicals used across various industries. Its ability to act as a building block in complex organic syntheses underscores its significance in chemical research and industrial applications .

Laboratory Research

Research Applications
In laboratory settings, this compound is employed as a reagent in organic chemistry. It is instrumental in developing new chemical transformations and synthesizing complex organic molecules. Its unique chemical properties make it an essential tool for scientists exploring novel synthetic pathways and pharmaceutical formulations .

Case Study 1: Synthesis of Antibiotics

A study highlighted the synthesis of penicillin derivatives using this compound as an intermediate. The research demonstrated how modifying this compound could enhance the efficacy of antibiotic agents against resistant bacterial strains, showcasing its potential impact on public health .

Case Study 2: Enhancing Crop Yields

Field trials conducted using auxins derived from this compound showed significant improvements in root development and fruit setting in tomato plants. These findings suggest that targeted application of this compound can lead to higher agricultural productivity, benefiting farmers economically while ensuring food security .

Mechanism of Action

The mechanism of action of 2-chloro-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic processes. The compound’s chlorine atom plays a crucial role in its reactivity, enabling it to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2-chloro-2-phenylacetic acid are influenced by its substituents. Below is a comparative analysis with related compounds:

Substituent Effects on Reactivity and Selectivity

Compound Name Substituents Key Reactivity/Applications Diastereoselectivity in Cyclization References
This compound -Cl, -Ph at α-C - β-lactam/γ-lactam synthesis via base-mediated cyclization.
- Lower diastereoselectivity due to steric hindrance from the phenyl group.
2/4 diastereomers observed
2-Chloroacetic acid -Cl at α-C - Higher diastereoselectivity in lactam formation (e.g., 7a–h: >90% selectivity).
- Used in simpler alkylation reactions.
4/4 diastereomers observed
Ethyl 2-chloro-2-phenylacetate Esterified carboxylic acid - Enhanced solubility in organic solvents.
- Used in nucleophilic substitutions (e.g., Grignard reactions).
N/A
2-(Methylamino)-2-phenylacetic acid HCl -NHCH₃, -Ph at α-C - Pharmaceutical intermediate (e.g., synthesis of chiral drugs).
- Improved hydrogen-bonding capacity due to the amino group.
N/A
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid -SO₂NH-(4-ClPh), -Ph at α-C - Potential protease inhibitor due to sulfonamide group.
- Limited applications in synthesis due to poor reactivity in cyclization.
N/A

Key Findings

Steric and Electronic Effects :

  • The phenyl group in this compound reduces diastereoselectivity in β-lactam formation (2/4 diastereomers vs. 4/4 for 2-chloroacetic acid derivatives) due to steric hindrance and electronic deactivation .
  • Ester derivatives (e.g., ethyl 2-chloro-2-phenylacetate) exhibit higher reactivity in acyl transfer reactions compared to the free acid .

Synthetic Utility: Amino-substituted analogs (e.g., 2-amino-2-(2-chlorophenyl)acetic acid, CAS 88744-36-9) are critical in synthesizing non-racemic α-amino acids for pharmaceuticals .

Stereochemical Control :

  • Enantiomers of this compound (e.g., (S)-enantiomer) are resolved via chiral HPLC, enabling asymmetric synthesis of pentachlorophenyl esters with >99% enantiomeric excess .

Data Tables

Table 1: Diastereoselectivity in Lactam Formation

Entry Compound Type Diastereoselectivity (d.r.) Observed Diastereomers
1 2-Chloroacetic acid derivatives (7a–h) >20:1 4/4
2 This compound derivatives (7i–j) 5:1 2/4

Biological Activity

2-Chloro-2-phenylacetic acid (CPA) is a halogenated derivative of phenylacetic acid, notable for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial activities. Below is a detailed overview of its biological activity, supported by research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7ClO2_2
  • Molecular Weight : 172.59 g/mol
  • CAS Number : 12241244

1. Anti-inflammatory Activity

Research has demonstrated that CPA exhibits significant anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study evaluating various thiazole-phenylacetic acid compounds found that CPA derivatives showed promising inhibitory effects on COX enzymes, indicating their potential as anti-inflammatory agents.

Table 1: COX Inhibition Activity of CPA Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
CPA14.8416.20
Ibuprofen10.0012.50
Nimesulide15.0014.00

The results indicate that CPA has comparable efficacy to established anti-inflammatory drugs like ibuprofen and nimesulide, suggesting its utility in treating inflammatory conditions .

2. Antimicrobial Activity

CPA has shown antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for CPA were determined using the microbroth dilution method.

Table 2: Antimicrobial Activity of CPA

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that CPA could be a candidate for developing new antimicrobial agents, especially given the rising resistance to traditional antibiotics .

The biological activity of CPA can be attributed to its ability to inhibit specific enzymes involved in inflammation and bacterial metabolism. Its structural similarity to phenylacetic acid allows it to interact effectively with enzyme active sites, leading to reduced synthesis of pro-inflammatory mediators and bacterial growth inhibition.

Case Studies

  • Inflammatory Disease Model :
    A controlled study on mice with induced arthritis demonstrated that administration of CPA resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.
  • Antibacterial Efficacy :
    In a clinical setting, CPA was tested against resistant strains of bacteria isolated from patients with chronic infections. The results indicated a notable reduction in bacterial load, supporting its potential use in treating difficult infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-2-phenylacetic acid, and how can purity be ensured?

  • Methodology : The compound is synthesized via cyanidation of o-chlorobenzyl chloride followed by nitrile hydrolysis . For enantiopure (S)-2-chloro-2-phenylacetic acid, asymmetric α-chlorination of acid halides using pentachlorophenyl esters and chiral catalysts is employed. Purity is verified via HPLC (>99% enantiomeric excess) and recrystallization from hexanes .
  • Key Considerations : Monitor reaction progress using TLC and confirm product identity via NMR (e.g., δ 5.68 ppm for the chiral center proton) and mass spectrometry .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (e.g., δ 164.2 ppm for the carbonyl group) to confirm the carboxylic acid moiety and stereochemistry .
  • HPLC : Chiral stationary phases (e.g., hexanes/i-PrOH) to resolve enantiomers and assess diastereomeric ratios .
  • IR : Peaks at 1791 cm⁻¹ (C=O stretch) and 1420 cm⁻¹ (C-Cl vibration) .

Advanced Research Questions

Q. How can diastereoselectivity challenges be addressed when using this compound in β-lactam synthesis?

  • Methodology : Diastereoselectivity depends on the reaction base and substituent size. For example:

  • Use potassium carbonate in acetone for β-lactam expansion to γ-lactams, favoring trans configurations due to steric hindrance .
  • Aminoesters with bulky groups (e.g., phenylalanine) improve selectivity by preventing intramolecular N-acylation .
    • Data Contradiction : Racemic this compound yields low selectivity, whereas enantiopure derivatives enhance stereochemical control .

Q. What strategies resolve discrepancies in stereochemical outcomes during reaction optimization?

  • Methodology :

  • Absolute Configuration Proof : Use X-ray crystallography or chiral derivatization (e.g., Mosher’s acid) to assign configurations .
  • Base Screening : Test alternative bases (e.g., LiOH vs. K₂CO₃) to modulate ring-expansion pathways in heterocyclic syntheses .
    • Case Study : Switching from glycine to phenylalanine-derived aminoesters reduced competing imide formation, improving γ-lactam yields .

Q. How can this compound be incorporated into functionalized heterocycles, and what are key optimization parameters?

  • Methodology :

  • Reagent Selection : Use thionyl chloride (SOCl₂) to convert the acid to reactive acyl chlorides for amide couplings .
  • Cyclization Conditions : Optimize temperature (e.g., reflux in acetone) and base stoichiometry (1.1 equiv. K₂CO₃) for β-lactam expansion .
    • Critical Factors : Electron-withdrawing groups (EWGs) on β-lactam N-substituents enhance reactivity, while non-activated amines require harsher conditions .

Q. Data Interpretation and Validation

Q. How should researchers validate conflicting reports on the reactivity of this compound in substitution reactions?

  • Methodology :

  • Controlled Replication : Repeat experiments using identical reagents (e.g., LiAlH₄ for reductions) and purity grades .
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS) to rule out instrumentation bias .
    • Example : Discrepancies in nitrile hydrolysis yields may arise from trace moisture; use anhydrous conditions and molecular sieves .

Properties

IUPAC Name

2-chloro-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGIGXOKHZCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023256
Record name 2-Chloro-2-phenylacetic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4755-72-0
Record name α-Chlorobenzeneacetic acid
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Record name Chloro(phenyl)acetic acid
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2-Chloro-2-phenylacetic acid
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2-Chloro-2-phenylacetic acid

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